Xanthyletin

Vue d'ensemble

Description

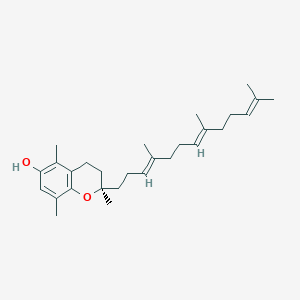

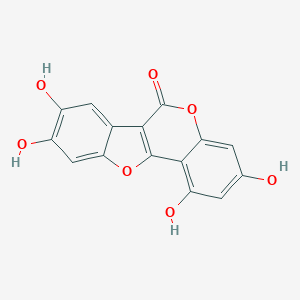

Xanthyletin est un dérivé de coumarine d'origine naturelle, spécifiquement classé comme une pyranocoumarine. Il se trouve dans diverses espèces végétales, notamment celles du genre Citrus. This compound a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antifongiques, antioxydantes et anticancéreuses .

Applications De Recherche Scientifique

Xanthyletin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.

Biology: Investigated for its role in plant defense mechanisms as a phytoalexin.

Medicine: Explored for its antifungal, antioxidant, and anticancer properties.

Industry: Utilized in the development of natural fungicides and as a component in traditional Chinese medicines

Analyse Biochimique

Biochemical Properties

Xanthyletin interacts with various biomolecules, leading to changes in the biochemical composition of P. insidiosum

Cellular Effects

This compound has been observed to exert significant effects on the cells of P. insidiosum. It causes changes in the proteins of P. insidiosum, leading to alterations in cell function

Molecular Mechanism

The molecular mechanism of this compound’s action involves changes at the protein level in P. insidiosum It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Xanthyletin peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la condensation de la 2-hydroxyacetophénone avec l'acétoacétate d'éthyle suivie d'une cyclisation peut produire de la this compound. La réaction nécessite généralement un catalyseur tel que la pipéridine et est réalisée sous reflux .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles. Des plantes comme les espèces de Citrus sont cultivées, et la this compound est extraite à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait brut est ensuite purifié par des techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Xanthyletin subit diverses réactions chimiques, notamment:

Oxydation : this compound peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : La réduction de la this compound peut produire des dérivés dihydro.

Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique de la this compound, conduisant à la formation de divers dérivés substitués

Réactifs et conditions courantes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes (chlore, brome) ou des agents nitrants en conditions acides

Principaux produits:

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Dérivés de this compound halogénés ou nitrés

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

Chimie : Utilisé comme précurseur pour la synthèse d'autres dérivés de coumarine et l'étude des mécanismes réactionnels.

Biologie : Investigué pour son rôle dans les mécanismes de défense des plantes en tant que phytoalexine.

Médecine : Exploré pour ses propriétés antifongiques, antioxydantes et anticancéreuses.

Industrie : Utilisé dans le développement de fongicides naturels et comme composant des médicaments traditionnels chinois

5. Mécanisme d'action

This compound exerce ses effets par divers mécanismes:

Activité antifongique : Il perturbe l'intégrité de la membrane cellulaire des champignons, conduisant à la lyse et à la mort cellulaire.

Activité antioxydante : this compound piège les radicaux libres et inhibe le stress oxydatif, protégeant les cellules des dommages.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale.

Composés similaires:

Luvangetine : Un autre dérivé de coumarine avec des propriétés antifongiques et anticancéreuses.

Avicennine : Un composé de coumarine avec des activités biologiques similaires.

Scopoletin : Une coumarine avec des propriétés antioxydantes et anti-inflammatoires.

Unicité de la this compound : this compound se distingue par son large spectre d'activités biologiques et son efficacité à des concentrations relativement faibles. Sa nature non toxique pour les lignées cellulaires humaines renforce encore son potentiel pour des applications thérapeutiques .

Mécanisme D'action

Xanthyletin exerts its effects through various mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death.

Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparaison Avec Des Composés Similaires

Luvangetin: Another coumarin derivative with antifungal and anticancer properties.

Avicennin: A coumarin compound with similar biological activities.

Scopoletin: A coumarin with antioxidant and anti-inflammatory properties.

Uniqueness of Xanthyletin: this compound stands out due to its broad spectrum of biological activities and its effectiveness at relatively low concentrations. Its non-toxic nature to human cell lines further enhances its potential for therapeutic applications .

Propriétés

IUPAC Name |

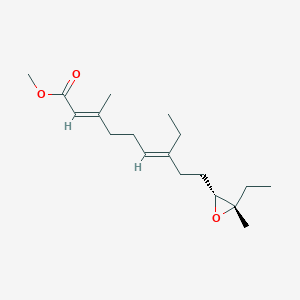

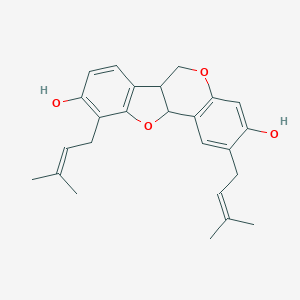

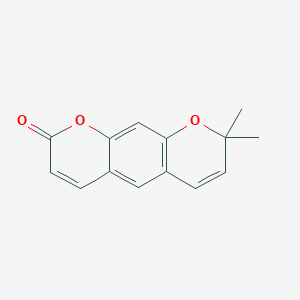

2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBQNVNUBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203818 | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-19-5 | |

| Record name | Xanthyletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthyletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHYLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for xanthyletin?

A1: this compound exhibits a range of biological activities, including:

- Antibacterial activity: [, , ] this compound demonstrates inhibitory effects against various bacteria, including oral pathogens like Aggregatibacter actinomycetemcomitans and Enterococcus faecalis.

- Antifungal activity: [, , , , ] It inhibits the growth of various fungi, including plant pathogens and Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants.

- Anti-inflammatory activity: [, , , ] this compound exhibits anti-inflammatory properties, potentially by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines like IL-1β while stimulating the production of anti-inflammatory cytokines like IL-10.

- Antioxidant activity: [, ] this compound demonstrates antioxidant properties, potentially contributing to its protective effects against oxidative stress.

- Cytotoxic activity: [, , , ] this compound exhibits cytotoxic activity against various cancer cell lines.

Q2: How does this compound exert its antifungal effects?

A2: this compound's antifungal activity is attributed to its ability to inhibit ATP synthesis in the mitochondria of fungi, specifically targeting the b6f-PC complex of the electron transport chain. [] This disruption of energy production leads to fungal growth inhibition.

Q3: What is the proposed mechanism behind this compound's anti-inflammatory activity?

A3: While the exact mechanisms are still under investigation, studies suggest that this compound's anti-inflammatory effects might involve modulating cytokine production in immune cells like macrophages. [, , ] Specifically, this compound has been shown to suppress the release of pro-inflammatory cytokines like IL-1β while promoting the production of anti-inflammatory cytokines like IL-10.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C14H12O3, and its molecular weight is 228.24 g/mol.

Q5: Which spectroscopic techniques are helpful in characterizing this compound?

A5: NMR (1H and 13C), IR, and Mass Spectrometry (MS) are commonly employed techniques for this compound's structural elucidation. [, , , , , , ] These techniques provide valuable information about the compound's functional groups, connectivity, and molecular weight.

Q6: Are there efficient synthetic routes to produce this compound?

A6: Yes, several synthetic approaches for this compound have been developed, including methods utilizing tandem Claisen rearrangement and Wittig reaction, [] as well as approaches starting from commercially available 2,4-dihydroxybenzaldehyde. []

Q7: Can this compound be incorporated into drug delivery systems?

A7: Yes, this compound can be successfully incorporated into biodegradable polymeric nanoparticles, offering a promising approach for controlled release and targeted delivery. []

Q8: How do structural modifications of this compound influence its biological activity?

A8: Structural modifications, such as the addition of prenyl groups at different positions, can significantly affect this compound's biological activity. [, , , ] For instance, the presence and position of prenyl groups have been shown to impact antifungal, cytotoxic, and anti-inflammatory activities.

Q9: What analytical techniques are used to quantify this compound in plant extracts and formulations?

A9: High-Performance Liquid Chromatography (HPLC), coupled with UV detection, is commonly used for the quantification of this compound in various matrices, including plant extracts and nanoparticle formulations. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.